The synthesis of ethyl 4,6-dichloro-5-nitronicotinate typically involves the chlorination of a precursor compound, ethyl 4,6-dihydroxy-5-nitronicotinate, using phosphorus oxychloride as the chlorinating agent. The reaction is conducted under controlled conditions to ensure high yield and purity.
The molecular structure of ethyl 4,6-dichloro-5-nitronicotinate features a pyridine ring with two chlorine atoms at positions 4 and 6 and a nitro group at position 5. The ethoxy group is attached to the nitrogen atom in the pyridine ring.
This structure contributes to its chemical reactivity and potential applications in various fields .
Ethyl 4,6-dichloro-5-nitronicotinate can participate in several chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for various applications in pharmaceuticals and agrochemicals .
The mechanism of action of ethyl 4,6-dichloro-5-nitronicotinate primarily revolves around its role as a potential herbicide or pharmaceutical intermediate.
These properties make it valuable in developing compounds with specific biological activities .
Ethyl 4,6-dichloro-5-nitronicotinate exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 265.05 g/mol |
| Boiling Point | Not available |
| Melting Point | |
| Solubility | Soluble in organic solvents |
| Toxicity | Harmful if inhaled; causes skin irritation |
These properties are essential for understanding how the compound behaves under different conditions and its handling requirements in laboratory settings .
Ethyl 4,6-dichloro-5-nitronicotinate has several scientific applications:
The versatility of this compound highlights its importance across different fields of research and industry .
Ethyl 4,6-dichloro-5-nitronicotinate (CAS No. 154012-15-4) is a polysubstituted pyridine derivative with systematic IUPAC name ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate. Its molecular formula is C₈H₆Cl₂N₂O₄, corresponding to a molecular weight of 265.05 g/mol. The structural features include:
CCOC(=O)C1=CN=C(Cl)C(=C1Cl)[N+]([O-])=O [2] [6] [8]. VMNMZVKEDHEOEJ-UHFFFAOYSA-N, enabling precise database searches [6] [8]. Table 1: Nomenclature and Identifiers
| Classification | Identifier |
|---|---|
| IUPAC Name | Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate |
| Synonyms | Ethyl 4,6-dichloro-5-nitronicotinate; 2,4-Dichloro-5-(ethoxycarbonyl)-3-nitropyridine |
| CAS Registry Number | 154012-15-4 |
| Molecular Formula | C₈H₆Cl₂N₂O₄ |
| Exact Mass | 263.970459 g/mol |
Physicochemical properties include:
Table 2: Physicochemical Properties
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 36–38.5°C | Ambient pressure |
| Boiling Point | 352.9 ± 37.0°C | 760 mmHg |
| Flash Point | 167.3 ± 26.5°C | -- |
| Vapour Pressure | 0.0 ± 0.8 mmHg | 25°C |
| LogP | 1.52 | -- |
This compound emerged as a synthetic intermediate during the 1990s surge in nitropyridine chemistry. Key milestones include:
Ethyl 4,6-dichloro-5-nitronicotinate serves as a versatile precursor due to three orthogonal reactive sites:
Applications in Target Synthesis:
Table 3: Key Reactivity Sites and Applications
| Reactive Site | Chemical Transformations | Application Context |
|---|---|---|
| C4/C6 Chlorines | SNAr with N-, O-, S-nucleophiles | Biheteroaryl synthesis |
| C5 Nitro Group | Reduction to amine; cycloadditions | Aniline/pharmacophore precursor |
| C3 Ester | Hydrolysis; transesterification; reduction | Carboxylic acid/alcohol derivatization |
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1